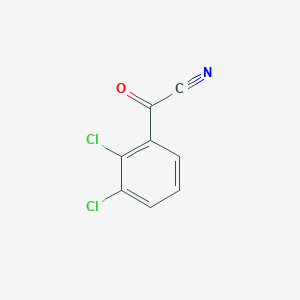

2,3-Dichlorobenzoyl cyanide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichlorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBBFBXFASKAON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80228306 | |

| Record name | (2,3-Dichlorophenyl)oxoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77668-42-9 | |

| Record name | 2,3-Dichloro-α-oxobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77668-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichlorobenzoyl nitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077668429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,3-Dichlorophenyl)oxoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dichlorophenyl)oxoacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLOROBENZOYL NITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K95NM9ZHZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3-Dichlorobenzoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorobenzoyl cyanide is an aromatic organic compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its primary role is as a crucial intermediate in the synthesis of various organic molecules, most notably the anticonvulsant drug Lamotrigine.[3][4][5][6][7] This guide provides a comprehensive overview of its chemical properties, synthesis, and handling, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as an off-white to pale brown or yellow crystalline powder.[1][2][8] It possesses a slight aromatic odor.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃Cl₂NO | [6][9][10] |

| Molecular Weight | 200.02 g/mol | [1][6][9][10] |

| CAS Number | 77668-42-9 | [1][6][10] |

| Melting Point | 52-65 °C | [1] |

| Boiling Point | 309 °C | [2] |

| Solubility | Soluble in methanol (B129727) and chloroform. | [1] |

| Appearance | Off-white to pale brown/yellow solid.[1][8] | [1][8] |

| LogP (predicted) | 2.85 | [1] |

Synthesis of this compound

The most common method for the synthesis of this compound is through the cyanation of 2,3-dichlorobenzoyl chloride.[3] This nucleophilic acyl substitution reaction involves the displacement of the chloride ion by a cyanide ion.[3] Various catalytic systems and reaction conditions have been explored to optimize this conversion.[3]

Experimental Protocol: Synthesis via Cyanation of 2,3-Dichlorobenzoyl Chloride

This protocol is based on a common laboratory-scale synthesis.

Materials:

-

2,3-Dichlorobenzoyl chloride

-

Cuprous cyanide (CuCN)

-

Petroleum ether

Procedure:

-

In a suitable reactor, combine 2,3-dichlorobenzoyl chloride and cuprous cyanide.

-

Heat the mixture to 160-165 °C and stir for approximately 7 hours.

-

Cool the reaction mixture to 85 °C.

-

Add toluene to the mixture and stir for 1 hour at 60 °C.

-

Cool the mixture to 15 °C and filter to remove inorganic salts.

-

Distill the toluene from the filtrate under reduced pressure at 55 °C.

-

Crystallize the crude product from petroleum ether to yield this compound.[11]

Caption: Key steps in the synthesis of Lamotrigine from this compound.

Analytical Methods

The purity and identity of this compound are typically assessed using a variety of analytical techniques. While specific spectral data is proprietary to manufacturers, the common methods employed are listed below.

Table 2: Analytical Techniques for this compound

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine purity and quantify the compound. A gradient reversed-phase LC method has been developed for its separation and determination. [12] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the molecular structure. |

| Infrared (IR) Spectroscopy | To identify functional groups present in the molecule. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. Predicted collision cross-section data is available. [13] |

Safety and Handling

This compound is a hazardous compound and requires strict handling procedures.

Hazard Identification:

-

Toxic if swallowed. [1]* May cause an allergic skin reaction. [1]* Causes serious eye irritation. [1]* Highly toxic to aquatic life. [1] Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, eye, and face protection.

-

Use in a well-ventilated area or under a fume hood.

-

Avoid breathing dust.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a vital chemical intermediate with well-defined chemical properties and synthetic routes. Its primary application in the synthesis of Lamotrigine underscores its importance in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and safe handling is crucial for researchers and professionals involved in its use. The provided experimental protocols and diagrams offer a foundational guide for laboratory and process development activities.

References

- 1. Production Method of Lamotrigine - Chempedia - LookChem [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 77668-42-9 | Benchchem [benchchem.com]

- 4. mansapublishers.com [mansapublishers.com]

- 5. Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 77668-42-9 [m.chemicalbook.com]

- 7. This compound | 77668-42-9 [chemicalbook.com]

- 8. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. scbt.com [scbt.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. PubChemLite - this compound (C8H3Cl2NO) [pubchemlite.lcsb.uni.lu]

In-Depth Technical Guide to the Characterization of 2,3-Dichlorobenzoyl cyanide (CAS 77668-42-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 2,3-Dichlorobenzoyl cyanide, a key intermediate in the synthesis of pharmaceuticals, notably the anticonvulsant drug Lamotrigine.[1] This document outlines the physicochemical properties, synthesis, and detailed spectral analysis of the compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to aid in the replication of these characterization methods.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as an off-white to pale brown or yellow powder.[2][3] It is soluble in organic solvents such as methanol (B129727) and chloroform (B151607).[2]

| Property | Value | Reference |

| CAS Number | 77668-42-9 | [1] |

| Molecular Formula | C₈H₃Cl₂NO | |

| Molecular Weight | 200.02 g/mol | [1][4] |

| Melting Point | 60 - 65 °C | [2][5] |

| Boiling Point | 115 °C at 2 mbar | [5] |

| Density | 1.446 g/cm³ | |

| Appearance | Off-white to pale brown/yellow solid | [2] |

| Solubility | Soluble in methanol, chloroform | [2] |

Synthesis

The primary route for the synthesis of this compound is through the cyanation of 2,3-dichlorobenzoyl chloride.[1] Several methods have been reported, with variations in the cyanide source, catalyst, and reaction conditions.

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis from 2,3-Dichlorobenzoyl Chloride and Sodium Cyanide

This protocol is adapted from a reported synthesis.[5]

-

Suspend 2,3-Dichlorobenzoyl chloride (20.0 g, 100 mmol) and cuprous iodide (0.90 g, 4.7 mmol) in acetonitrile (50 mL) in a reaction vessel equipped with a stirrer.

-

Stir the mixture at room temperature until a yellow homogeneous solution is formed.

-

Slowly add solid sodium cyanide (5.15 g, 110 mmol) over a period of 5-8 hours.

-

Continue stirring the reaction mixture for 1 hour after the addition is complete. Monitor the reaction progress by HPLC.

-

Remove the resulting inorganic salts (mainly NaCl) by filtration and wash the filter cake with acetonitrile (15 mL).

-

Remove the acetonitrile from the filtrate by distillation under reduced pressure (~150 mbar).

-

Add sodium metabisulfite (B1197395) (0.4 g, 3 mmol) to the residue to remove any trace of iodine.

-

Purify the crude product by vacuum distillation (jacket temperature 140°C, boiling point 115°C/2 mbar) to yield this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms.

The ¹H NMR spectrum provides information about the protons on the aromatic ring, confirming the substitution pattern.

| Chemical Shift (δ ppm) | Multiplicity | Assignment | Reference |

| 7.48 | Doublet (d) | Aromatic CH | [1] |

| 7.50 | Doublet of doublets (dd) | Aromatic CH | [1] |

| 8.10 | Doublet (d) | Aromatic CH | [1] |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Predicted chemical shift ranges for the key carbon atoms are presented below based on typical values for similar functional groups.

| Chemical Shift (δ ppm) | Assignment |

| 170 - 185 | C=O (carbonyl) |

| 125 - 150 | Aromatic C |

| 115 - 125 | C≡N (nitrile) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2210 - 2260 | C≡N | Stretch |

| 1650 - 1760 | C=O | Stretch |

| ~3030 | Aromatic C-H | Stretch |

| 1500 - 1700 | Aromatic C=C | Bending |

| Below 850 | C-Cl | Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Assignment |

| 200/202/204 | [M]⁺ (Molecular ion peak with isotopic pattern for two chlorine atoms) |

| 172/174 | [M-CO]⁺ |

| 165/167 | [M-Cl]⁺ |

| 139 | [M-CO, -Cl]⁺ |

Characterization Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Experimental Protocols for Characterization

NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Processing: Process the raw data using appropriate software. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

-

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Acquire the mass spectrum, ensuring to observe the molecular ion peak and the characteristic isotopic pattern for a molecule containing two chlorine atoms. Analyze the fragmentation pattern to identify major fragment ions.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is toxic if swallowed, in contact with skin, or if inhaled.[3] It also causes skin and eye irritation.[2] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This technical guide has provided a detailed overview of the characterization of this compound. The tabulated physicochemical properties, detailed synthesis protocol, and comprehensive spectral analysis serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. The provided experimental protocols offer a practical guide for the replication of these characterization methods.

References

- 1. This compound | 77668-42-9 | Benchchem [benchchem.com]

- 2. This compound (Lemotrigine Side Chain) Online | this compound (Lemotrigine Side Chain) Manufacturer and Suppliers [scimplify.com]

- 3. This compound | 77668-42-9 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 77668-42-9 [chemicalbook.com]

Spectroscopic Profile of 2,3-Dichlorobenzoyl Cyanide: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 2,3-dichlorobenzoyl cyanide, a key intermediate in the synthesis of pharmaceuticals, including the anticonvulsant drug Lamotrigine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for the compound's spectral characteristics.

Executive Summary

This compound (C₈H₃Cl₂NO, CAS No: 77668-42-9) is a white to off-white crystalline solid.[1] Its molecular structure, featuring a dichlorinated benzene (B151609) ring attached to a benzoyl cyanide moiety, gives rise to a distinct spectroscopic signature. This guide presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While complete experimental spectra are not publicly available, this guide provides predicted data based on the compound's structure and references to general spectroscopic principles, alongside detailed experimental protocols for obtaining such data.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.8-8.0 | Doublet of doublets | Aromatic CH |

| ~7.6-7.8 | Triplet | Aromatic CH |

| ~7.4-7.6 | Doublet of doublets | Aromatic CH |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will display signals for the eight carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~180-185 | C=O (Carbonyl) |

| ~135-140 | Quaternary aromatic C-Cl |

| ~130-135 | Quaternary aromatic C-C=O |

| ~125-130 | Aromatic CH |

| ~115-120 | C≡N (Nitrile) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absorption bands of its key functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~2220-2260 | C≡N (Nitrile) stretch |

| ~1680-1700 | C=O (Aryl ketone) stretch |

| ~1550-1600 | C=C (Aromatic ring) stretch |

| ~1000-1100 | C-Cl (Aryl chloride) stretch |

| ~3000-3100 | C-H (Aromatic) stretch |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z Ratio | Interpretation |

| ~199/201/203 | Molecular ion peak (M⁺) with isotopic pattern for two chlorine atoms |

| ~171/173 | [M-CO]⁺ |

| ~144/146 | [M-CO-CN]⁺ |

| ~136 | [M-Cl]⁺ |

| ~108 | [M-Cl-CO]⁺ |

| ~75 | [C₆H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR, is used.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The background spectrum of the KBr pellet or the empty ATR crystal is recorded first. Then, the spectrum of the sample is recorded. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is dissolved in a volatile organic solvent. For LC-MS, a suitable mobile phase is used.

-

Ionization: Electron Ionization (EI) is a common method for GC-MS, where the sample molecules are bombarded with a high-energy electron beam. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

References

An In-depth Technical Guide to the Physical Properties of 2,3-Dichlorobenzoyl Cyanide

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,3-Dichlorobenzoyl cyanide (CAS No: 77668-42-9), a key intermediate in the synthesis of pharmaceuticals such as the anticonvulsant drug Lamotrigine (B1674446).[1][2] The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical and Chemical Properties

This compound is an aromatic organic compound that typically appears as an off-white to pale brown or yellow crystalline solid.[3] It is characterized by the presence of a benzoyl group substituted with two chlorine atoms at the 2 and 3 positions, and a cyanide functional group.

The following table summarizes the key quantitative physical properties of this compound as reported in various sources. It is important to note the variations in reported melting points, which may be attributed to the purity of the substance and the analytical methods employed.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃Cl₂NO | [3][4][5] |

| Molecular Weight | 200.02 g/mol | [2][4][6] |

| Melting Point | 52-53 °C (Solvent: ligroine) | [1][2][4] |

| 58-61 °C | [5] | |

| 60 °C | [1][2][7] | |

| 63–65 °C | [3] | |

| Boiling Point | 309 °C | [1][4][5] |

| 115 °C at 2 mbar | [1][7] | |

| Density | 1.446 g/cm³ | [1][4][5] |

| Flash Point | 141 °C | [1][4][5] |

| Solubility | Soluble in methanol (B129727) and chloroform.[3] | |

| Appearance | Cream solid, White solid, Yellow solid | [1][2] |

Experimental Protocols: Synthesis

While specific experimental protocols for the determination of the physical properties are not detailed in the available literature, comprehensive protocols for the synthesis of this compound are well-documented. The purity of the final product from these synthesis routes is critical for accurate physical property measurement. Two common synthesis methods are described below.

This method involves the reaction of 2,3-Dichlorobenzoyl chloride with sodium cyanide in the presence of a cuprous iodide catalyst.[1][7]

Procedure:

-

Suspend 2,3-Dichlorobenzoyl chloride (20.0 g, 100 mmol) and cuprous iodide (I) (0.90 g, 4.7 mmol) in acetonitrile (B52724) (50 mL).

-

Stir the suspension at room temperature until a homogeneous yellow solution is formed.[1]

-

Slowly add solid sodium cyanide (5.15 g, 110 mmol) over a period of 5-8 hours.

-

Continue stirring the reaction mixture for an additional hour after the addition is complete.[1]

-

Monitor the progress of the reaction using High-Performance Liquid Chromatography (HPLC).

-

Remove the resulting inorganic salts (primarily NaCl) by filtration and wash the filter cake with acetonitrile (15 mL).[1]

-

Remove the acetonitrile from the filtrate by distillation under reduced pressure (~150 mbar).

-

Add sodium metabisulfite (B1197395) (Na₂S₂O₃) to remove any trace amounts of iodine.

-

Purify the final product by vacuum distillation (jacket temperature 140°C, boiling point 115°C/2 mbar) to yield this compound.[1][7]

This protocol describes a solvent-free approach using cuprous cyanide at an elevated temperature.[7][8][9]

Procedure:

-

Load a reactor with 2,3-Dichlorobenzoyl chloride (350.0 g, 1.67 moles) and cuprous cyanide (200.0 g).[7][8]

-

Heat the mixture to 160-165 °C and maintain stirring at this temperature for 7 hours.[7][8][9]

-

Cool the mixture to 85 °C and add 1200 mL of toluene (B28343).

-

Stir the mixture for 1 hour at 60 °C, then cool to 15 °C.[8][9]

-

Filter the mixture to remove the inorganic salts.

-

Distill the toluene from the filtrate at 55 °C under reduced pressure.[8][9]

-

Crystallize the crude product from petroleum ether to yield this compound.[8][9][10]

Mandatory Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound as described in Method 1.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | 77668-42-9 [chemicalbook.com]

- 2. This compound CAS#: 77668-42-9 [m.chemicalbook.com]

- 3. This compound (Lemotrigine Side Chain) Online | this compound (Lemotrigine Side Chain) Manufacturer and Suppliers [scimplify.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [guidechem.com]

- 6. scbt.com [scbt.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 9. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 10. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

2,3-Dichlorobenzoyl Cyanide: A Core Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorobenzoyl cyanide is a highly reactive and versatile aromatic organic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemical synthesis. Its unique chemical structure, featuring a reactive benzoyl cyanide group attached to a dichlorinated phenyl ring, makes it a crucial intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, including its synthesis, key reactions, and its pivotal role as a building block, with a particular focus on its application in the synthesis of the anticonvulsant drug, Lamotrigine (B1674446).

Chemical Properties and Synthesis

This compound (CAS No: 77668-42-9) is a solid at room temperature with a molecular formula of C₈H₃Cl₂NO and a molecular weight of 200.02 g/mol .[1][2] It is soluble in organic solvents such as methanol (B129727) and chloroform.[2] The primary and most industrially significant route for the synthesis of this compound is the cyanation of 2,3-dichlorobenzoyl chloride. This nucleophilic acyl substitution reaction has been the subject of extensive research to optimize yields and develop more environmentally benign protocols.[3]

Synthesis of this compound from 2,3-Dichlorobenzoyl Chloride

The conversion of 2,3-dichlorobenzoyl chloride to this compound is a critical step in many synthetic pathways.[3] Various methods have been developed, often employing a metal cyanide, with cuprous cyanide (CuCN) being a frequently used reagent.[4][5] The reaction conditions, including catalyst, solvent, and temperature, significantly influence the reaction efficiency and product yield.

Experimental Protocols:

Herein are detailed methodologies for key experiments in the synthesis of this compound:

Protocol 1: Cyanation using Cuprous Cyanide in Toluene (B28343)

This protocol is a common industrial method for the large-scale synthesis of this compound.

-

Reactants: 2,3-Dichlorobenzoyl chloride (1.67 moles, 350.0 g), Cuprous cyanide (200.0 g).[1][5]

-

Procedure:

-

A reactor is charged with 2,3-dichlorobenzoyl chloride and cuprous cyanide.[1][5]

-

The mixture is heated to a temperature of 160-165 °C and stirred at this temperature for 7 hours.[1][5]

-

After the reaction is complete, the mixture is cooled to 85 °C.[1][5]

-

Toluene (1200 ml) is added to the mixture, and it is stirred for 1 hour at 60 °C.[1][5]

-

The mixture is then cooled to 15 °C, and the inorganic salts are removed by filtration.[1][5]

-

The toluene is distilled from the filtrate at 55 °C under reduced pressure.[1][5]

-

The crude product is crystallized from petroleum ether to yield this compound.[1][5]

-

Protocol 2: Cyanation using Sodium Cyanide with a Copper Catalyst in Acetonitrile (B52724)

This method utilizes sodium cyanide in the presence of a copper catalyst, offering an alternative to the direct use of cuprous cyanide.

-

Reactants: 2,3-Dichlorobenzoyl chloride (100 mmol, 20.0 g), Cuprous iodide (I) (4.7 mmol, 0.90 g), Sodium cyanide (110 mmol, 5.15 g).[1][6]

-

Procedure:

-

2,3-Dichlorobenzoyl chloride and cuprous iodide (I) are suspended in acetonitrile and stirred at room temperature until a homogeneous yellow solution is formed.[1][6]

-

Solid sodium cyanide is added slowly over a period of 5-8 hours.[1][6]

-

The reaction mixture is stirred for an additional hour after the addition is complete. The progress of the reaction is monitored by HPLC.[1][6]

-

The resulting inorganic salt (mainly NaCl) is removed by filtration, and the filter cake is washed with acetonitrile.[1][6]

-

Acetonitrile is removed by distillation under reduced pressure.[6]

-

Sodium metabisulfite (B1197395) is added to remove any trace of iodine.[6]

-

The product is purified by vacuum distillation to give this compound.[6]

-

-

Yield: >80% with 100% purity as determined by HPLC.[6]

Protocol 3: Phase-Transfer Catalyzed Cyanation

The use of phase-transfer catalysts can enhance the reaction rate and efficiency, particularly when dealing with the low solubility of some cyanide salts.[4][7]

-

Reactants: 2,3-Dichlorobenzoyl chloride, Cuprous cyanide.

-

Solvent: Toluene.[4]

-

Procedure:

-

The reaction is carried out by treating 2,3-dichlorobenzoyl chloride with cuprous cyanide in toluene in the presence of a catalytic amount of CTAB.

-

CTAB helps to alleviate the clumping of CuCN, leading to more consistent reaction profiles.[4]

-

-

Yield: A scaled-up process using this method yielded 560 kg of this compound with a 77% isolated yield.[4][7]

Table 1: Summary of Synthesis Methods for this compound

| Cyanide Source | Catalyst/Co-reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |

| Cuprous cyanide | None | Toluene | 160-165 | 7 | 94.2 | [1][5] |

| Sodium cyanide | Cuprous iodide (I) | Acetonitrile | Room Temperature | 5-9 | >80 | [1][6] |

| Cuprous cyanide | Cetyltrimethylammonium bromide (CTAB) | Toluene | Not specified | Not specified | 77 | [4][7] |

Application in the Synthesis of Lamotrigine

The most prominent application of this compound is as a key intermediate in the synthesis of Lamotrigine, an anticonvulsant drug used for the treatment of epilepsy and bipolar disorder.[3][4][6] The synthesis involves the condensation of this compound with an aminoguanidine (B1677879) salt, followed by cyclization to form the 1,2,4-triazine (B1199460) ring system of Lamotrigine.[5][8]

Experimental Protocol: Synthesis of Lamotrigine from this compound

This protocol outlines the condensation and cyclization steps to form Lamotrigine.

-

Reactants: this compound (1.0 mole, 200.0 g), Aminoguanidine salt (e.g., bicarbonate).[5]

-

Solvent: Aqueous mineral acid (e.g., nitric acid or sulfuric acid).[5][8]

-

Procedure:

-

An aminoguanidine salt is dissolved in an aqueous mineral acid.[5]

-

This compound is added to the aminoguanidine solution.[5]

-

The mixture is heated to 60 °C and stirred for 6 hours.[5]

-

The mixture is then cooled, and water is added to precipitate the intermediate Schiff base, 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile.[5]

-

The precipitate is filtered and washed with water.[5]

-

The wet crude filtered cake is then treated with a base (e.g., NaOH in water) to induce cyclization to Lamotrigine.[5]

-

The crude Lamotrigine can be further purified by recrystallization.[8]

-

Logical Workflow for Lamotrigine Synthesis

The synthesis of Lamotrigine from 2,3-dichlorobenzoyl chloride is a multi-step process that highlights the importance of this compound as a central intermediate.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound (Lemotrigine Side Chain) Online | this compound (Lemotrigine Side Chain) Manufacturer and Suppliers [scimplify.com]

- 3. This compound | 77668-42-9 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 6. This compound | 77668-42-9 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

The Versatile Scaffold: A Technical Guide to Dichlorinated Benzoyl Cyanides in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorinated benzoyl cyanides are a class of aromatic compounds characterized by a benzene (B151609) ring substituted with two chlorine atoms and a benzoyl cyanide moiety. These structures serve as highly versatile intermediates in the synthesis of a wide array of biologically active molecules. Their significance in medicinal chemistry is most prominently highlighted by their role as a key precursor to the widely used anticonvulsant drug, Lamotrigine.[1][2][3] Beyond this well-established application, the dichlorophenyl motif is a common feature in a variety of pharmacologically active compounds, suggesting a broader potential for dichlorinated benzoyl cyanides as building blocks in drug discovery. This technical guide provides an in-depth exploration of the synthesis, known medicinal chemistry applications, and potential future directions for this important class of molecules.

Synthesis of Dichlorinated Benzoyl Cyanides

The primary synthetic route to dichlorinated benzoyl cyanides involves the cyanation of the corresponding dichlorobenzoyl chloride.[4][5][6] This nucleophilic acyl substitution reaction is typically carried out using a cyanide salt, with various catalytic systems and reaction conditions developed to optimize yield and purity.

A common method involves the reaction of a dichlorobenzoyl chloride with cuprous cyanide (CuCN).[4] The use of a polar aprotic solvent like acetonitrile (B52724) can enhance the reaction rate by improving the solubility of CuCN.[7] Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBABr) and cetyltrimethylammonium bromide (CTAB), have also been effectively employed to facilitate the reaction, particularly in the absence of a polar cosolvent.[5][7]

Experimental Protocol: Synthesis of 2,3-Dichlorobenzoyl Cyanide

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

2,3-Dichlorobenzoyl chloride

-

Cuprous cyanide (CuCN)

-

Petroleum ether

-

Reactor with stirrer, thermometer, and condenser

Procedure:

-

Charge a reactor with 350.0 g of 2,3-dichlorobenzoyl chloride (1.67 moles) and 200.0 g of cuprous cyanide.[4]

-

Heat the mixture to 160-165 °C and stir at this temperature for 7 hours.[4]

-

Cool the mixture to 85 °C and add 1200 ml of toluene.[4]

-

Stir the mixture for 1 hour at 60 °C, then cool to 15 °C.[4]

-

Filter the inorganic salts and distill the toluene from the filtrate at 55 °C under reduced pressure.[4]

-

Crystallize the crude product from petroleum ether to yield this compound.[4]

The following diagram illustrates the general synthesis workflow.

Applications in Medicinal Chemistry

The primary medicinal chemistry application of dichlorinated benzoyl cyanides lies in their use as a scaffold for the synthesis of more complex heterocyclic compounds with diverse pharmacological activities.

Anticonvulsants: The Lamotrigine Story

The most notable application of a dichlorinated benzoyl cyanide is the synthesis of Lamotrigine, a phenyltriazine anticonvulsant used in the treatment of epilepsy and bipolar disorder.[1][3] In this synthesis, this compound undergoes a condensation reaction with an aminoguanidine (B1677879) salt to form a Schiff base intermediate, which then cyclizes to yield the triazine ring of Lamotrigine.[3]

The following diagram depicts the synthetic pathway from this compound to Lamotrigine.

Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists

Derivatives of dichlorobenzoyl cyanides have been explored as antagonists of the CRF1 receptor, a target for the treatment of anxiety and depression. Structure-activity relationship studies on pyrazolo[1,5-a]-1,3,5-triazine series, which can be synthesized from dichlorobenzoyl cyanide precursors, have led to the discovery of potent CRF1 receptor antagonists.

Quantitative Data: CRF1 Receptor Antagonist Activity

| Compound | Target | Ki (nM) | IC50 (nM) |

| DMP696 | hCRF1 Receptor | 1.7 | 82 (adenylate cyclase assay) |

Experimental Protocol: CRF1 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the CRF1 receptor.[1]

Materials:

-

Cell membranes from a stable cell line expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radiolabeled ligand (e.g., [125I]Tyr-ovine CRF).

-

Test compound (dissolved in an appropriate solvent, e.g., DMSO).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 2 mM EGTA, and 0.1% BSA).

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add binding buffer, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of the test compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

The following diagram illustrates the CRF1 receptor signaling pathway.

Src Kinase Inhibitors

The dichlorophenyl motif is also present in potent and orally active Src kinase inhibitors. For instance, [7-(2,6-dichlorophenyl)-5-methylbenzo[1][8]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine has demonstrated anti-tumor activity in preclinical assays. This highlights the potential of dichlorobenzoyl cyanides as starting materials for the development of novel anticancer agents.

Quantitative Data: Src Kinase Inhibitor Activity

| Compound | Target | IC50 (nM) |

| Dasatinib | c-Src | 0.8 |

| Saracatinib | c-Src | 2.7 |

| Bosutinib | c-Src | 1.2 |

Experimental Protocol: In Vitro Src Kinase Assay

This protocol outlines a common method for assessing the inhibitory activity of a compound against Src kinase.[9]

Materials:

-

Recombinant human c-Src enzyme.

-

Src kinase substrate (e.g., poly(Glu, Tyr) 4:1 peptide).

-

Test compound (dissolved in DMSO).

-

ATP.

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).

-

96-well plates.

-

Detection system (e.g., ADP-Glo™ Kinase Assay, Promega).

Procedure:

-

In a 96-well plate, add the kinase assay buffer, Src enzyme, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding the substrate and ATP.

-

Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a suitable detection reagent (e.g., ADP-Glo™ reagent).

-

The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

The following diagram illustrates a simplified Src kinase signaling pathway.

Potential as Cysteine Protease Inhibitors

The benzoyl cyanide moiety contains an electrophilic nitrile group that has the potential to interact with the active site cysteine residue of cysteine proteases, forming a covalent adduct and leading to inhibition. This suggests that dichlorinated benzoyl cyanides could be explored as inhibitors of this important class of enzymes, which are implicated in various diseases, including cancer, parasitic infections, and neurodegenerative disorders.[10][11]

Experimental Protocol: Cysteine Protease Inhibition Assay

This protocol describes a general fluorometric assay for measuring the inhibition of a cysteine protease.[8]

Materials:

-

Recombinant cysteine protease (e.g., cathepsin K).

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with 5 mM DTT).

-

Fluorogenic substrate (e.g., Z-FR-AMC).

-

Test compound (dissolved in DMSO).

-

96-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

In a 96-well plate, add the assay buffer and the test compound at various concentrations.

-

Add the cysteine protease to each well and incubate at room temperature for a pre-incubation period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Immediately measure the increase in fluorescence over time using a plate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the percent inhibition and calculate the IC50 value.

The following diagram illustrates the general mechanism of covalent inhibition of a cysteine protease by a nitrile-containing compound.

Conclusion

Dichlorinated benzoyl cyanides are valuable and versatile building blocks in medicinal chemistry. Their established role in the synthesis of the anticonvulsant Lamotrigine underscores their importance as key intermediates. Furthermore, the prevalence of the dichlorophenyl motif in a range of other bioactive molecules, including CRF1 receptor antagonists and Src kinase inhibitors, points to the broader potential of this scaffold in drug discovery. The presence of the electrophilic nitrile group also suggests a promising, yet underexplored, avenue for the development of covalent inhibitors, particularly for cysteine proteases. This technical guide provides a foundation for researchers to further explore and exploit the potential of dichlorinated benzoyl cyanides in the design and synthesis of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 4. Cathepsin K Inhibitor Assay Kit (Fluorometric) (ab185439) is not available | Abcam [abcam.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 77668-42-9 | Benchchem [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Directed Graphs | Graphviz [graphviz.org]

The Synthesis of 2,3-Dichlorobenzoyl Cyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of 2,3-Dichlorobenzoyl cyanide, a pivotal intermediate in modern pharmaceutical synthesis. The document provides a comprehensive overview of its synthesis, including detailed experimental protocols and quantitative data, to support researchers and professionals in the fields of chemistry and drug development.

Discovery and Historical Context

While the broader class of benzoyl cyanides has been known since the 19th century, the specific synthesis and significance of this compound are intrinsically linked to the development of the anti-epileptic drug, Lamotrigine (B1674446). Research into Lamotrigine, a phenyl-triazine derivative, began in the early 1980s by scientists at the Wellcome Foundation[1]. The core of Lamotrigine's synthesis involves the reaction of this compound with an aminoguanidine (B1677879) salt[2][3]. Consequently, the "discovery" of this compound as a compound of significant interest can be situated within this period, driven by the need for an efficient precursor to this new therapeutic agent.

Early synthetic methods for acyl cyanides, the functional group class to which this compound belongs, often involved the reaction of acyl chlorides with metal cyanides. These foundational techniques paved the way for the more optimized and scalable processes developed for pharmaceutical production.

Core Synthesis Pathways

The primary and most well-documented route for the production of this compound is the cyanation of 2,3-dichlorobenzoyl chloride. This nucleophilic acyl substitution reaction involves the displacement of the chloride ion by a cyanide ion. Various cyanide sources and catalytic systems have been explored to optimize this conversion, driven by the need for high yield, purity, and process safety, particularly for industrial-scale synthesis.

The general reaction can be depicted as follows:

Caption: General synthesis pathway for this compound.

Key Experimental Methodologies

Several variations of the cyanation reaction have been developed, primarily differing in the choice of cyanide source, solvent, and catalyst. Below are detailed protocols for some of the most common and effective methods.

Method 1: Cyanation using Cuprous Cyanide (High Temperature, Neat)

This classic method involves the direct reaction of 2,3-dichlorobenzoyl chloride with cuprous cyanide at elevated temperatures without a solvent.

-

Experimental Protocol:

-

A reactor is charged with 2,3-dichlorobenzoyl chloride and cuprous cyanide.

-

The mixture is heated to a temperature range of 160-165°C.

-

The reaction is stirred at this temperature for approximately 7 hours.

-

After cooling, toluene (B28343) is added, and the mixture is stirred to precipitate inorganic salts.

-

The salts are removed by filtration.

-

The solvent is distilled off under reduced pressure.

-

The crude product is then purified by crystallization from petroleum ether.[3][4][5][6]

-

Method 2: Cyanation using Sodium Cyanide with a Copper Catalyst in Acetonitrile (B52724)

This method utilizes a more soluble cyanide source in the presence of a copper catalyst at room temperature, offering milder reaction conditions.

-

Experimental Protocol:

-

2,3-Dichlorobenzoyl chloride and cuprous iodide are suspended in acetonitrile and stirred until a homogenous solution is formed.

-

Solid sodium cyanide is added slowly over a period of 5-8 hours.

-

The reaction mixture is stirred for an additional hour after the addition is complete.

-

Inorganic salts are removed by filtration.

-

Acetonitrile is removed by distillation under reduced pressure.

-

Method 3: Phase-Transfer Catalyzed Cyanation

To improve reaction efficiency and mitigate issues with the low solubility of some cyanide sources, phase-transfer catalysts can be employed.

-

Experimental Protocol:

-

2,3-Dichlorobenzoyl chloride is dissolved in a non-polar solvent like toluene.

-

Cuprous cyanide and a phase-transfer catalyst (e.g., cetyltrimethylammonium bromide - CTAB) are added.

-

The reaction is heated and monitored for completion.

-

Work-up involves filtration of inorganic salts and removal of the solvent.

-

This method has been successfully scaled up for industrial production.

-

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis protocols for this compound.

Table 1: Reaction Conditions and Yields for this compound Synthesis

| Method | Cyanide Source | Catalyst/Co-solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| High Temperature, Neat | Cuprous Cyanide | None | 160-165 | 7 | 94.2 | [3][4][5] |

| Acetonitrile Solvent | Sodium Cyanide | Cuprous Iodide | Room Temp | 6-9 | >80 | [4][7] |

| Phase-Transfer Catalysis | Cuprous Cyanide | CTAB / Toluene | - | - | 77 | [8] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 77668-42-9 | [4] |

| Molecular Formula | C₈H₃Cl₂NO | [4] |

| Molecular Weight | 200.02 g/mol | [4] |

| Melting Point | 60-65 °C | [6][7] |

| Boiling Point | 115 °C at 2 mbar | [4][7] |

| Appearance | Off-white to pale brown solid | [6] |

Application in Drug Development: The Synthesis of Lamotrigine

The primary application of this compound is as a crucial intermediate in the synthesis of Lamotrigine.[2] The synthesis proceeds via a condensation reaction with an aminoguanidine salt, followed by cyclization to form the triazine ring of Lamotrigine.[2]

Caption: Synthesis of Lamotrigine from this compound.

The purity of the starting this compound is paramount to achieving a high-purity final pharmaceutical product.[2]

Experimental Workflow Diagram

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. Synthesis of Benzoyl Cyanide | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 7. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 8. This compound | 77668-42-9 [chemicalbook.com]

A Comprehensive Technical Guide to the Hydrolysis of 2,3-Dichlorobenzoyl Cyanide to 2,3-Dichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the hydrolysis of 2,3-dichlorobenzoyl cyanide to 2,3-dichlorobenzoic acid, a critical transformation in pharmaceutical synthesis. 2,3-Dichlorobenzoic acid is a key intermediate in the manufacturing of several active pharmaceutical ingredients (APIs), most notably the anticonvulsant drug Lamotrigine (B1674446).[1][2] This guide will cover the reaction's synthetic context, detailed experimental considerations, and relevant quantitative data, presented in a format tailored for scientific professionals.

Introduction and Synthetic Importance

2,3-Dichlorobenzoic acid is a vital building block in organic synthesis, particularly within the pharmaceutical industry.[2] Its structure is integral to the synthesis of Lamotrigine, a widely used medication for treating epilepsy and bipolar disorder.[2] The conversion of this compound to 2,3-dichlorobenzoic acid represents a key hydrolytic step. While various synthetic routes to 2,3-dichlorobenzoic acid exist, including the oxidation of 2,3-dichlorobenzaldehyde (B127699) and the Grignard reaction of 2,3-dichloroiodobenzene, the hydrolysis of the corresponding benzoyl cyanide is a direct and efficient method.[3]

Experimental Protocols

While a specific, detailed experimental protocol for the hydrolysis of this compound is not extensively documented in publicly available literature, the procedure can be inferred from the general principles of acyl cyanide and nitrile hydrolysis.[4][5][6] The hydrolysis can be performed under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis of acyl cyanides proceeds readily, often in the presence of a strong mineral acid such as hydrochloric acid or sulfuric acid in an aqueous medium.[4]

General Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent that is miscible with aqueous acid, such as dioxane or a mixture of acetic acid and water.

-

Acid Addition: Slowly add a concentrated solution of a mineral acid (e.g., 6M HCl or H2SO4) to the reaction mixture. The reaction is typically exothermic, so cooling in an ice bath during addition may be necessary.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the product can be extracted with an organic solvent such as ethyl acetate.

-

Purification: The crude 2,3-dichlorobenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.[1]

Base-Catalyzed Hydrolysis

Alkaline hydrolysis is also an effective method for converting nitriles and acyl cyanides to carboxylic acids.[7]

General Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a stirrer and reflux condenser, suspend this compound in an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide.

-

Reaction Conditions: Heat the mixture to reflux. The hydrolysis of the cyanide group to a carboxylate salt will occur. Monitor the reaction by TLC or HPLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with a mineral acid (e.g., concentrated HCl) until the pH is acidic. This will protonate the carboxylate salt, causing the 2,3-dichlorobenzoic acid to precipitate.

-

Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.[3]

Quantitative Data

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 2,3-Dichlorobenzoyl chloride | Cuprous cyanide, Potassium iodide | Monochlorobenzene | 132-135 | 6 | Not Specified | 97 (GC) | [7] |

| 2,3-Dichlorobenzoyl chloride | Cuprous cyanide | Toluene | 160-165 | 7 | 94.2 | 97.4 | [8][9] |

| 2,3-Dichlorobenzoyl chloride | Sodium cyanide, Cuprous iodide (I) | Acetonitrile | Room Temp | 5-8 (addition) + 1 | >80 | 100 (HPLC) | [8][10] |

Table 2: Synthesis of 2,3-Dichlorobenzoic Acid via Other Routes

| Starting Material | Reagents | Overall Yield (%) | Melting Point (°C) | Reference |

| 2,3-Dichloroiodobenzene | Mg, CO2, HCl | 77.6 | Not Specified | [3] |

| 2,3-Dichloroaniline | Diazotization, Sandmeyer, Hydrolysis | Not Specified | 169-170 | [1] |

| 2,3-Dichlorobenzaldehyde | KMnO4 | 45 | Not Specified | [3] |

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the hydrolysis of this compound.

Caption: General workflow for the hydrolysis of this compound.

Chemical Reaction Mechanism

The following diagram outlines the plausible mechanism for the acid-catalyzed hydrolysis of this compound.

Caption: Plausible mechanism for acid-catalyzed hydrolysis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,3-Dichlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Acylation. Part XXII. The mechanism of hydrolysis of acyl cyanides in concentrated aqueous acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. scribd.com [scribd.com]

- 6. quora.com [quora.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 10. This compound | 77668-42-9 [chemicalbook.com]

An In-depth Technical Guide to the Reaction Mechanism of Benzoyl Cyanide Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary reaction mechanisms for the formation of benzoyl cyanide, a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document details the core synthetic strategies, presents quantitative data in a structured format, provides detailed experimental protocols for key reactions, and visualizes the reaction pathways and workflows to facilitate a deeper understanding of the underlying chemistry.

Introduction

Benzoyl cyanide (C₆H₅COCN) is a versatile building block in organic synthesis, primarily utilized for the introduction of the benzoyl and cyanide moieties. Its synthesis has been approached through several key methodologies, each with distinct advantages and mechanistic pathways. This guide will focus on the most prevalent and mechanistically interesting routes:

-

Reaction of Benzoyl Chloride with Cuprous Cyanide: A classic and robust method for the synthesis of aroyl cyanides.

-

Phase-Transfer Catalyzed (PTC) Cyanation of Benzoyl Chloride: A high-efficiency method that overcomes the solubility issues between inorganic cyanides and organic substrates.

-

Copper(I)-Catalyzed Cyanation of Benzoyl Chloride: A modern, high-yield catalytic approach.

-

Aerobic Photooxidation of Benzyl Cyanide: An alternative route starting from a different precursor, involving a radical-based mechanism.

A thorough understanding of the reaction mechanisms is paramount for process optimization, impurity profiling, and the development of novel synthetic strategies.

Reaction Mechanisms and Key Synthetic Routes

Reaction of Benzoyl Chloride with Cuprous Cyanide

This method is a well-established procedure for the synthesis of benzoyl cyanide. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism:

The reaction is believed to proceed through a direct nucleophilic attack of the cyanide ion from the surface of the insoluble cuprous cyanide on the electrophilic carbonyl carbon of benzoyl chloride. The insolubility of cuprous cyanide in the reaction medium necessitates high temperatures to facilitate the reaction. The copper(I) ion likely plays a role in activating the cyanide and coordinating with the leaving chloride ion.

Phase-Transfer Catalyzed (PTC) Cyanation of Benzoyl Chloride

Phase-transfer catalysis is a powerful technique to bring together reactants that are in different, immiscible phases. In this case, an aqueous solution of an alkali metal cyanide (e.g., sodium cyanide) and an organic solution of benzoyl chloride are used.

Mechanism:

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (Q⁺X⁻), facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase. The lipophilic cation of the catalyst pairs with the cyanide anion, forming an ion pair (Q⁺CN⁻) that is soluble in the organic solvent. This "naked" cyanide anion is a potent nucleophile that readily attacks the benzoyl chloride. The catalyst cation then transports the displaced chloride anion back to the aqueous phase, where it exchanges for another cyanide anion, thus continuing the catalytic cycle.

Methodological & Application

Synthesis of Lamotrigine from 2,3-Dichlorobenzoyl Cyanide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the synthesis of Lamotrigine (B1674446), an anticonvulsant drug, commencing from 2,3-dichlorobenzoyl cyanide. The protocols described herein are compiled from established literature and are intended for an audience with a professional background in synthetic organic chemistry.

Overview of the Synthetic Pathway

The synthesis of Lamotrigine from this compound is a well-established route that involves three primary stages:

-

Preparation of this compound : This key intermediate is synthesized from 2,3-dichlorobenzoyl chloride through a cyanation reaction.

-

Formation of the Schiff Base Intermediate : this compound is condensed with an aminoguanidine (B1677879) salt in an acidic medium to yield 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile.

-

Cyclization to Lamotrigine : The Schiff base intermediate undergoes cyclization to form the final product, 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine (Lamotrigine).

The overall synthetic workflow is depicted below.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the synthesis of Lamotrigine and its intermediates, providing a comparative overview of various reported methodologies.

Table 1: Synthesis of this compound

| Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 2,3-Dichlorobenzoyl chloride, Cuprous cyanide | Toluene (B28343) | 160-165 | 7 | 94.2 | 97.4 | [1][2] |

| 2,3-Dichlorobenzoyl chloride, Sodium cyanide | Acetonitrile, Cuprous iodide (cat.) | Room Temp | 5-8 | >80 | 100 | [3] |

Table 2: Synthesis of Schiff Base Intermediate

| Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| This compound, Aminoguanidine bicarbonate | Sulfuric acid, Water | 60 | 6 | 76.8 | 99.2 | [1] |

| This compound, Aminoguanidine bicarbonate | Sulfuric acid, Water | 50-70 | 6-10 | Not Specified | Not Specified | [1][2] |

Table 3: Synthesis of Lamotrigine

| Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Schiff Base Intermediate | n-Propanol | 90 | 2.75 | 89.0 | 99.9 | [4] |

| Schiff Base Intermediate | Methanol, Potassium carbonate | Reflux | 7 | 72 | Not Specified | [5] |

| Schiff Base Intermediate | Methanol | Reflux | 15 | 94 | 99.9 | [6] |

| Lamotrigine Monohydrate (for conversion to anhydrous) | Methanol | Reflux, then 20-25 | 1 (stirring) | 76.8 | 99.9 |

Experimental Protocols

The following are detailed experimental protocols for each key step in the synthesis of Lamotrigine.

Protocol 1: Synthesis of this compound

Materials:

-

2,3-Dichlorobenzoyl chloride

-

Cuprous cyanide

-

Toluene

-

Petroleum ether

Procedure:

-

A reactor is charged with 350.0 g (1.67 moles) of 2,3-dichlorobenzoyl chloride and 200.0 g of cuprous cyanide.[1][2]

-

The mixture is heated to a temperature of 160-165 °C and stirred at this temperature for 7 hours.[1][2]

-

The reaction mixture is then cooled to 85 °C, and 1200 ml of toluene is added.[1][2]

-

The mixture is stirred for an additional hour at 60 °C and then cooled to 15 °C.[1][2]

-

The toluene is distilled from the filtrate at 55 °C under reduced pressure.[1][2]

-

The crude product is crystallized from petroleum ether to yield this compound.[1][2]

Protocol 2: Synthesis of 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile (Schiff Base)

Materials:

-

This compound

-

Aminoguanidine bicarbonate

-

Sulfuric acid

-

Water

Procedure:

-

To the reactor, 1808 g of sulfuric acid is slowly added, ensuring the temperature remains below 90 °C.[1][2]

-

272.1 g (2.0 moles) of aminoguanidine bicarbonate is added in small portions to control the evolution of CO2.[1][2]

-

200.0 g (1.0 mole) of this compound is then added to the aminoguanidine solution.[1][2]

-

The mixture is gently heated to 60 °C and stirred for 6 hours at this temperature.[1][2]

-

After the reaction is complete, the mixture is cooled to 20 °C, and 982 g of water is slowly added while maintaining the temperature below 24 °C.[2]

-

The precipitated product is filtered and washed with water.

-

The wet precipitate is dried under vacuum to yield the Schiff base intermediate.

Protocol 3: Synthesis of Lamotrigine

Materials:

-

2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile (Schiff Base)

-

n-Propanol

-

Activated carbon

Procedure:

-

A 10 L reactor is loaded with 6000 g of n-propanol and 400.0 g (1.56 moles) of the Schiff base intermediate.[4]

-

The suspension is stirred and gently heated to 90 °C.[4]

-

Stirring is continued for 2 hours and 45 minutes at 90 °C until the reaction is complete.[4]

-

A clear solution is obtained, to which activated carbon is added.

-

The solution is stirred and then filtered while hot.[4]

-

The filtrate is cooled to a temperature between 6 and 40 °C to induce crystallization of Lamotrigine.[4]

-

The crystalline Lamotrigine is collected by filtration, washed with n-propanol, and dried.[4]

Mechanism of Action of Lamotrigine

Lamotrigine's primary mechanism of action as an anticonvulsant is the blockade of voltage-gated sodium channels. This action stabilizes neuronal membranes and inhibits the release of excitatory neurotransmitters, predominantly glutamate.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for monitoring the progress of the synthesis and for determining the purity of the final Lamotrigine product.

Typical HPLC Conditions:

-

Column: C18 μ-Bondapack column (250 mm x 4.6 mm)[7]

-

Mobile Phase: Acetonitrile-monobasic potassium phosphate (B84403) solution (35:65, v/v), pH adjusted to 3.5 with orthophosphoric acid[7]

-

Flow Rate: 1.5 ml/min[7]

-

Detection: UV at 210 nm[7]

-

Column Temperature: 40 °C[7]

These conditions can be adapted for in-process control to monitor the disappearance of starting materials and the formation of intermediates and the final product. For final product analysis, this method can be validated for specificity, linearity, precision, accuracy, and robustness to ensure the quality of the synthesized Lamotrigine.[7]

References

- 1. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 2. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 5. WO2007069265A1 - A novel process for the synthesis of lamotrigine and its intermediate - Google Patents [patents.google.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Cyanation of 2,3-Dichlorobenzoyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,3-Dichlorobenzoyl cyanide is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the anti-epileptic drug Lamotrigine.[1][2] The cyanation of 2,3-dichlorobenzoyl chloride is a key synthetic step that requires careful selection of reagents and reaction conditions to ensure high yield and purity. These application notes provide detailed protocols for this conversion, a summary of quantitative data from various methods, and a visual representation of the experimental workflow.

Quantitative Data Summary

The following table summarizes various reported conditions and results for the cyanation of 2,3-dichlorobenzoyl chloride, offering a comparative overview of different synthetic approaches.

| Cyanating Agent | Catalyst/Co-reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Cuprous Cyanide | None | None (Neat) | 160-165 | 7 | 94.2 | 97.4 | [3][4] |

| Cuprous Cyanide | None | Toluene (B28343) | 160-165 | 7 | Not specified | 97.4 | [4] |

| Sodium Cyanide | Cuprous Iodide (I) | Acetonitrile (B52724) | Room Temp. | 5-8 (addition) + 1 | >80 | 100 | [2][3] |

| Cuprous Cyanide | Cetyltrimethylammonium Bromide (CTAB) | Toluene | Not specified | Not specified | 77 | Not specified | [1][5] |

| Cuprous Cyanide | Potassium Iodide | Monochlorobenzene | Not specified | Not specified | Not specified | Not specified | [6] |

| Sodium Cyanide | Cuprous Cyanide | o-Dichlorobenzene | 210 | 3 | 88 (for benzoyl cyanide) | Not specified | [7] |

Experimental Protocols

Two primary methods for the cyanation of 2,3-dichlorobenzoyl chloride are detailed below. Safety Precaution: These reactions involve highly toxic cyanide compounds and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Neat Reaction with Cuprous Cyanide

This protocol is based on a high-temperature reaction without a solvent.

Materials:

-

2,3-Dichlorobenzoyl chloride

-

Cuprous cyanide (CuCN)

-

Toluene

-

Petroleum ether

-

Reaction vessel with overhead stirring and heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Charge a suitable reactor with 2,3-dichlorobenzoyl chloride (1.0 equivalent) and cuprous cyanide (approximately 1.2 equivalents).[3][4]

-

Heat the reaction mixture to 160-165 °C with constant stirring.[3][4]

-

Maintain this temperature for approximately 7 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC, TLC).[3][4]

-

After completion, cool the mixture to 85 °C and add toluene to dissolve the product and precipitate inorganic salts.[4]

-

Stir the toluene mixture for 1 hour at 60 °C, then cool to 15 °C.[4]

-

Filter the mixture to remove the inorganic salts.

-

Remove the toluene from the filtrate by distillation under reduced pressure at 55 °C.[4]

-

Crystallize the crude product from petroleum ether to yield this compound.[4]

Protocol 2: Catalytic Cyanation with Sodium Cyanide in Acetonitrile

This method employs milder conditions using a copper catalyst.

Materials:

-

2,3-Dichlorobenzoyl chloride

-

Sodium cyanide (NaCN)

-

Cuprous iodide (I) (CuI)

-

Acetonitrile

-

Sodium metabisulfite (B1197395) (Na₂S₂O₅) (optional)

-

Reaction vessel with stirrer

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Suspend 2,3-dichlorobenzoyl chloride (1.0 equivalent) and cuprous iodide (I) (catalytic amount, e.g., 0.047 equivalents) in acetonitrile.[2][3]

-

Stir the suspension at room temperature until a homogeneous yellow solution is formed.[2][3]

-

Slowly add solid sodium cyanide (approximately 1.1 equivalents) to the solution over a period of 5-8 hours.[2][3]

-

After the addition is complete, continue stirring the reaction mixture for an additional hour.[2][3] Monitor the reaction by HPLC.

-

Filter the reaction mixture to remove the precipitated inorganic salts (mainly NaCl) and wash the filter cake with acetonitrile.[2][3]

-

Remove the acetonitrile from the filtrate by distillation under reduced pressure.[2][3]

-

(Optional) Add sodium metabisulfite to the residue to remove any trace amounts of iodine.[2][3]

-

Purify the final product by vacuum distillation to obtain pure this compound.[2][3]

Visualized Experimental Workflow